molecular formula C15H16ClNO2S B229116 N-(5-chloro-2-methylphenyl)-3,4-dimethylbenzenesulfonamide

N-(5-chloro-2-methylphenyl)-3,4-dimethylbenzenesulfonamide

Cat. No. B229116
M. Wt: 309.8 g/mol
InChI Key: DBHOPRGNRXHLEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-3,4-dimethylbenzenesulfonamide, commonly known as CDBS, is a sulfonamide derivative used in scientific research applications. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. CDBS has been used as a reagent in the synthesis of various organic compounds and as an inhibitor of carbonic anhydrase enzymes.

Mechanism of Action

CDBS inhibits carbonic anhydrase enzymes by binding to the zinc ion in the active site of the enzyme. This binding prevents the substrate from binding to the enzyme, thereby inhibiting its activity. CDBS has been shown to be a potent inhibitor of carbonic anhydrase II, which is found in high concentrations in the cytoplasm of red blood cells.
Biochemical and Physiological Effects:
CDBS has been shown to have a variety of biochemical and physiological effects. Inhibition of carbonic anhydrase enzymes can lead to a decrease in the production of bicarbonate ions, which can have a significant impact on acid-base balance. CDBS has also been shown to inhibit the growth of cancer cells in vitro, possibly due to its ability to alter the pH of the extracellular environment.

Advantages and Limitations for Lab Experiments

One advantage of using CDBS in lab experiments is its ability to selectively inhibit carbonic anhydrase enzymes. This specificity allows researchers to study the role of these enzymes in various physiological processes. However, CDBS has limitations in terms of its solubility and stability, which can affect its efficacy in certain experiments.

Future Directions

There are several future directions for the use of CDBS in scientific research. One area of interest is the development of CDBS derivatives with improved solubility and stability. Another area of research is the use of CDBS as a tool for studying the role of carbonic anhydrase enzymes in disease processes, such as cancer and osteoporosis. Additionally, CDBS may have potential applications in the development of new drugs for the treatment of these diseases.

Synthesis Methods

The synthesis of CDBS involves the reaction of 5-chloro-2-methylphenylamine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism to yield CDBS as the final product.

Scientific Research Applications

CDBS has been widely used in scientific research due to its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes that catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons. These enzymes play a critical role in various physiological processes, including acid-base balance, respiration, and bone resorption.

properties

Molecular Formula

C15H16ClNO2S

Molecular Weight

309.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-3,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C15H16ClNO2S/c1-10-5-7-14(8-12(10)3)20(18,19)17-15-9-13(16)6-4-11(15)2/h4-9,17H,1-3H3

InChI Key

DBHOPRGNRXHLEI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C)C

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C)C

Origin of Product

United States

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